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molecular formula C10H12FNO2 B8328212 2-Amino-2-benzyl-3-fluoropropanoic acid

2-Amino-2-benzyl-3-fluoropropanoic acid

Cat. No. B8328212
M. Wt: 197.21 g/mol
InChI Key: NIGYARWUFJAPHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07354942B2

Procedure details

To a suspension of 2-amino-2-benzyl-3-fluoropropanoic acid (50 mg, 0.25 mmol) (for synthesis see EP 0 040 150 A1) in 2.5 mL THF, cooled to 0° C., was added borane-tetrahydrofuran complex (1M in THF, 0.75 mL, 0.75 mmol) dropwise. The reaction was stirred at rt overnight, quenched with MeOH and concentrated. Hydrochloric acid (1M, 7.5 mL, 7.5 mmol) was added, the mixture was heated to 45° C. for 1 h and concentrated. The reaction was made basic with saturated NaHCO3 and exacted with CHCl3. Drying and solvent evaporation gave 2-amino-2-(fluoromethyl)-3-phenylpropan-1-ol. 1H NMR (400 MHz, CDCl3) δ 7.35-7.21 (m, 5H), 4.30-4.11 (two q, ABX system, J=47.4 Hz, J=20.8 Hz, J=9.0 Hz, 2H), 3.49 (m, 2H), 2.76 (m, 2H).
Quantity
50 mg
Type
reactant
Reaction Step One
Name
Quantity
2.5 mL
Type
solvent
Reaction Step One
Quantity
0.75 mL
Type
reactant
Reaction Step Two
Quantity
7.5 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]([CH2:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)([CH2:6][F:7])[C:3](O)=[O:4].B.O1CCCC1.Cl>C1COCC1>[NH2:1][C:2]([CH2:6][F:7])([CH2:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)[CH2:3][OH:4] |f:1.2|

Inputs

Step One
Name
Quantity
50 mg
Type
reactant
Smiles
NC(C(=O)O)(CF)CC1=CC=CC=C1
Name
Quantity
2.5 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.75 mL
Type
reactant
Smiles
B.O1CCCC1
Step Three
Name
Quantity
7.5 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at rt overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched with MeOH
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated to 45° C. for 1 h
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Drying
CUSTOM
Type
CUSTOM
Details
solvent evaporation

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NC(CO)(CC1=CC=CC=C1)CF

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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